5-amino-1-(4-ethoxyphenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one
Description
5-amino-1-(4-ethoxyphenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one: is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrrole ring, a benzimidazole moiety, and an ethoxyphenyl group
Properties
IUPAC Name |
5-amino-1-(4-ethoxyphenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c1-3-26-14-10-8-13(9-11-14)24-12-17(25)18(19(24)21)20-22-15-6-4-5-7-16(15)23(20)2/h4-11H,3,12,21H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYTKVMXJVMTGTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(=O)C(=C2N)C3=NC4=CC=CC=C4N3C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N2CC(=O)C(=C2N)C3=NC4=CC=CC=C4N3C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-1-(4-ethoxyphenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one typically involves multi-step organic reactions. One common method includes the condensation of 4-ethoxybenzaldehyde with 1-methyl-2-aminobenzimidazole to form an intermediate Schiff base. This intermediate is then cyclized with an appropriate pyrrole precursor under acidic or basic conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the benzimidazole moiety, potentially converting it to a more saturated form.
Substitution: The ethoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Saturated benzimidazole derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic systems.
Biology: In biological research, it may be explored for its potential as a bioactive molecule, possibly exhibiting antimicrobial or anticancer properties.
Medicine: The compound could be investigated for its pharmacological properties, including its potential as a therapeutic agent.
Industry: In the industrial sector, it may find applications in the development of new materials, such as polymers or dyes, due to its unique structural features.
Mechanism of Action
The mechanism of action of 5-amino-1-(4-ethoxyphenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one would depend on its specific application. For instance, if used as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membranes. In a pharmacological context, it could interact with specific molecular targets such as receptors or enzymes, modulating their activity through binding interactions.
Comparison with Similar Compounds
- 5-amino-1-(4-methoxyphenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one
- 5-amino-1-(4-chlorophenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one
- 5-amino-1-(4-fluorophenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one
Uniqueness: The presence of the ethoxy group on the phenyl ring distinguishes 5-amino-1-(4-ethoxyphenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one from its analogs. This functional group can influence the compound’s reactivity, solubility, and overall biological activity, making it unique among similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
